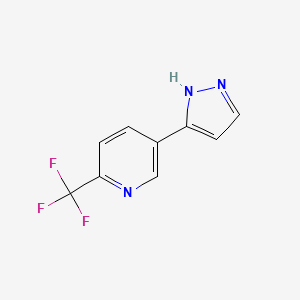

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(5-13-8)7-3-4-14-15-7/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRKHVPNKQRJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=NN2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

CAS Number: 1097778-72-7

Molecular Formula: C

Executive Summary

This technical guide profiles 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine , a high-value heteroaromatic scaffold used extensively in modern medicinal chemistry and agrochemical discovery.[2] Structurally, it consists of a trifluoromethyl-substituted pyridine ring coupled to a pyrazole moiety.[2]

This specific arrangement offers a dual advantage in drug design: the 2-trifluoromethylpyridine unit functions as a metabolically stable, electron-deficient lipophilic spacer, while the pyrazole ring serves as a versatile hydrogen-bond donor/acceptor motif, typically targeting the ATP-binding hinge region of kinase enzymes.[2] This guide details the physicochemical profile, validated synthetic routes, and structural biology applications of this scaffold.[2]

Physicochemical Profile

Understanding the physical properties is critical for assessing the "drug-likeness" of this fragment before incorporation into larger lead compounds.[2]

| Property | Value | Significance in Drug Design |

| CAS Number | 1097778-72-7 | Unique identifier for regulatory/sourcing.[2] |

| LogP (Predicted) | ~2.1 - 2.4 | Ideal lipophilicity for membrane permeability (Rule of 5 compliant).[2] |

| TPSA | ~41.5 Ų | Indicates good oral bioavailability potential (<140 Ų).[2] |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; acts as a neutral H-bond donor at physiological pH.[2] |

| pKa (Pyridine N) | ~2.5 | Significantly reduced basicity due to the electron-withdrawing |

| H-Bond Donors | 1 | Pyrazole -NH.[2] |

| H-Bond Acceptors | 3 | Pyridine -N, Pyrazole -N, Fluorines (weak).[2] |

Synthetic Methodologies

The synthesis of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine poses a challenge due to the electron-deficient nature of the pyridine ring and the potential for catalyst poisoning by the free pyrazole nitrogen.[2]

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust industrial route involves the coupling of 5-bromo-2-(trifluoromethyl)pyridine with a protected pyrazole boronic ester.[2]

Reaction Logic (Causality)[2]

-

Why 5-bromo-2-(trifluoromethyl)pyridine? The bromine at the C5 position is more reactive towards oxidative addition than the C2 position, and the

group activates the ring for coupling while preventing unwanted side reactions at C2.[2] -

Why Protected Pyrazole? Free NH-pyrazoles can bind to Palladium (Pd), quenching the catalytic cycle.[2] Using a THP (tetrahydropyranyl) or Boc protecting group prevents this coordination.[2]

Detailed Protocol

Reagents:

-

Substrate: 5-Bromo-2-(trifluoromethyl)pyridine [CAS: 436799-32-5] (1.0 eq)[2]

-

Coupling Partner: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with the bromide, boronate ester, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times.[2] -

Solvation: Add degassed 1,4-Dioxane and aqueous K

CO -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LCMS for the disappearance of the bromide (m/z 225/227).[2]

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with brine.[2] Dry the organic layer over Na

SO -

Deprotection (Crucial Step): The THP group must be removed to yield the target CAS 1097778-72-7.[2]

-

Dissolve the crude intermediate in MeOH/DCM (1:1).

-

Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Neutralize with NaHCO

, extract, and purify via flash column chromatography (Hexane/EtOAc gradient).[2]

-

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and the critical deprotection step.[2]

Caption: Convergent synthesis via Suzuki coupling followed by acid-mediated deprotection to yield the target scaffold.

Medicinal Chemistry Applications

This scaffold is not merely a structural connector; it is a functional pharmacophore.[2]

The Fluorine Effect ( )

The trifluoromethyl group at the C2 position of the pyridine is strategic:[2]

-

Metabolic Blocking: The C2 position of pyridine is susceptible to nucleophilic attack or oxidative metabolism.[2] The bulky, electron-withdrawing

blocks this site, extending the half-life ( -

Lipophilicity Modulation: It increases the LogP, facilitating the penetration of the molecule into hydrophobic protein pockets (e.g., the back-cleft of a kinase).[2]

Pyrazole Binding Mode

In kinase inhibitors, the pyrazole moiety typically acts as the "hinge binder."[2]

-

Donor-Acceptor Motif: The pyrazole nitrogen (N-H) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).[2]

-

Tautomerism: The 1H-pyrazol-5-yl and 1H-pyrazol-3-yl forms are tautomers.[2] In the protein pocket, the molecule will adopt the tautomer that maximizes binding energy.[2]

Visualization: Pharmacophore Logic

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety within the scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be sparse, handle as a potent bioactive organic fluorophore.[2]

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

Chemical Identity & CAS: Sunway Pharm. 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine Product Page. Retrieved from [2]

-

Synthetic Precedent (Suzuki Coupling of Pyrazoles): National Institutes of Health (NIH).[2] Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives. Retrieved from [2]

-

Medicinal Chemistry of Pyrazoles: National Library of Medicine.[2] Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from

-

Fluorine in Drug Design: Sigma-Aldrich.[2] Fluorinated Building Blocks and Pyrazole Scaffolds. Retrieved from

Sources

Technical Guide: 1H NMR Characterization of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine . It is designed for medicinal chemists and analytical scientists characterizing kinase inhibitor intermediates or heterocyclic scaffolds.

Executive Summary & Structural Context

The compound 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine represents a critical bi-heteroaryl scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors). Its characterization is non-trivial due to two dominant physicochemical factors:

-

The Trifluoromethyl (

) Group: A strong electron-withdrawing group (EWG) that significantly deshields adjacent protons and introduces heteronuclear coupling ( -

Annular Tautomerism: The unsubstituted pyrazole ring exists in rapid equilibrium between the

-pyrazol-3-yl and

This guide deconstructs the spectrum into its constituent spin systems, providing a self-validating assignment protocol.

Sample Preparation & Solvent Effects

To obtain a resolved spectrum, solvent choice is paramount to control tautomeric exchange rates.

-

Recommended Solvent: DMSO-

(Dimethyl sulfoxide-d6).-

Reasoning: DMSO acts as a hydrogen bond acceptor, stabilizing the N-H proton and slowing the proton exchange rate. This often allows for the observation of distinct tautomers or sharper averaged signals compared to non-polar solvents.

-

-

Alternative: Methanol-

(-

Note: The labile N-H proton will exchange with deuterium and disappear from the spectrum.

-

-

Avoid:

(Chloroform-d) for final characterization.-

Risk: Rapid proton exchange often results in extreme broadening of the pyrazole signals, making integration unreliable.

-

Spectral Assignment & Data Analysis[1][2][3][4][5]

The Spin Systems

The molecule consists of two distinct aromatic domains interacting electronically.

-

System A (Pyridine Ring): An AMX spin system (or ABX depending on field strength). The nitrogen atom and

group create significant chemical shift dispersion. -

System B (Pyrazole Ring): An AX system (two vicinal protons) plus a labile NH.

Chemical Shift Table (DMSO- , 400 MHz)

Note: Values are representative of high-purity samples. Tautomeric averaging may cause slight variations.

| Position | Proton | Multiplicity | Structural Insight | ||

| Pyridine | H-6 | 9.10 - 9.25 | d (or s) | Most deshielded due to | |

| Pyridine | H-4 | 8.35 - 8.45 | dd | Ortho to pyrazole; couples to H3 and H6. | |

| Pyridine | H-3 | 7.95 - 8.05 | d | Ortho to | |

| Pyrazole | H-3' | 7.80 - 7.90 | d (broad) | Adjacent to NH (tautomer dependent). | |

| Pyrazole | H-4' | 6.90 - 7.00 | d | Most shielded aromatic signal. | |

| Pyrazole | N-H | 13.0 - 13.5 | br s | N/A | Highly variable; disappears with |

Detailed Mechanistic Assignment

The Pyridine Ring (Deshielding Logic)

-

H-6 (The Diagnostic Singlet): This proton is located at position 6, flanked by the pyridine nitrogen and the pyrazole ring. It is the most downfield signal (

). Its multiplicity often appears as a singlet or a fine doublet due to long-range coupling ( -

H-3 vs. H-4:

-

H-3 is adjacent to the strongly withdrawing

group. While -

19F Coupling: H-3 often appears broader than other doublets because of through-space or through-bond coupling to the fluorine atoms (

Hz), which is a key validation check.

-

The Pyrazole Ring (Tautomeric Fingerprint)

The pyrazole moiety is attached at the pyridine C-5 position.

-

H-4' : This proton is remote from the nitrogen lone pairs and usually appears as the most upfield aromatic signal (~6.9 ppm).

-

H-3'/5' : Depending on the tautomer, this proton sits next to the NH or the N=. In DMSO, rapid exchange often averages these environments, but it generally resonates around 7.8 ppm.

Tautomerism & Structural Dynamics

The nomenclature "1H-pyrazol-5-yl" implies a specific tautomer, but in solution, the proton shuttles between N1 and N2. This dynamic process is critical for interpreting the NMR.

The Tautomeric Equilibrium

The equilibrium exists between the 3-(pyridin-5-yl) and 5-(pyridin-5-yl) forms.

-

Form A (3-substituted): Sterically less hindered. Often favored in polar aprotic solvents.

-

Form B (5-substituted): Allows for potential intramolecular H-bonding if the geometry permits (less likely here due to the para-like substitution pattern relative to the pyridine nitrogen).

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer that causes signal broadening.

Caption: Proton exchange mechanism between pyrazole tautomers leading to averaged NMR signals.

Experimental Validation Protocol

To confirm the identity of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine , follow this stepwise logic:

-

19F NMR Check (The Anchor):

-

Run a non-decoupled

NMR. -

Expect a singlet at approximately -68.0 ppm .

-

Validation: If the signal is a doublet, it implies the

is chemically degraded or the ring has opened.

-

-

D2O Exchange (The Heteroatom Check):

-

Add 1-2 drops of

to the DMSO- -

Observation: The broad singlet at >13 ppm (NH) must disappear.

-

Observation: The coupling on the pyrazole protons (H-3', H-4') might sharpen as the NH coupling is removed.

-

-

COSY (Correlation Spectroscopy):

-

Establish connectivity: H-6 should show a weak cross-peak to H-4. H-4 must show a strong cross-peak to H-3.

-

The Pyrazole H-4' and H-3' will show a distinct correlation island, isolated from the pyridine ring spin system.

-

References

-

Evaluation of Pyrazole Tautomerism: Alkorta, I., et al. "The tautomerism of pyrazolines (dihydropyrazoles)." ResearchGate, 2025.

-

Pyridine-Pyrazole Synthesis & NMR: "Synthesis of 1,3,5-trisubstituted pyrazoles." Royal Society of Chemistry (RSC) Advances, 2018.

-

Trifluoromethyl Pyridine Standards: "2-Chloro-5-(trifluoromethyl)pyridine 1H NMR spectrum." ChemicalBook, Accessed 2024.

-

General Pyrazole Shifts: "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI Molecules, 2022.

Spectral characterization of trifluoromethylpyridine compounds

Executive Summary

Trifluoromethylpyridine (

This guide provides a rigorous, self-validating framework for the structural characterization of

Electronic Structure & Physicochemical Context[1][2][3]

The characterization strategy relies on understanding the "tug-of-war" for electron density:

-

The Pyridine Nitrogen: A strong inductive withdrawer (

) and resonance withdrawer ( -

The Trifluoromethyl Group: A potent inductive withdrawer (

) that further deshields the nucleus it is attached to, while stabilizing the molecule against metabolic oxidation.

Impact on Spectra:

-

NMR: The local electron deficit results in significant deshielding of ring protons but creates unique shielding/deshielding cones affecting

chemical shifts. -

MS: The

bond is strong (approx. 116 kcal/mol), but the

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for structural assignment. The presence of

NMR: The Diagnostic Beacon

-

Chemical Shift Range:

-Py signals typically appear between -60 ppm and -70 ppm (relative to-

Note: Shifts are solvent-dependent.[1] A shift of 1–2 ppm is common when moving from

to

-

-

Sign Convention: Ensure your spectrometer references

correctly.

NMR: The "Fingerprint" of Coupling

This is the most critical technique for isomer differentiation. The

| Carbon Type | Multiplicity | Coupling Constant ( | Chemical Shift ( |

| Quartet ( | ~270 - 275 Hz | 118 - 125 ppm | |

| Ipso Carbon (C- | Quartet ( | ~30 - 35 Hz | 130 - 150 ppm |

| Ortho Carbons | Quartet ( | ~4 - 6 Hz | Variable |

| Meta Carbons | Singlet/Broad ( | < 2 Hz (often unresolved) | Variable |

Critical Protocol:

Acquisition Parameter: Because the

and ipso carbons are split into quartets (intensity ratio 1:3:3:1) and lack NOE enhancement (quaternary), their signals are weak. Increase the relaxation delay () to 3–5 seconds and double the number of scans compared to a standard proton-decoupled experiment.

Isomer Differentiation Logic (2- vs 3- vs 4- )

Distinguishing the position of the

-

2-Trifluoromethylpyridine:

- is at C2.

-

Splitting: C3 (ortho) shows

. C6 (ortho to N) may show -

Shift: Ipso-C2 is highly deshielded by both N and

(expect >145 ppm).

-

3-Trifluoromethylpyridine:

-

is at C3.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Splitting: C2 and C4 are both ortho to the

group. You will see two distinct carbons with -

Shift: Ipso-C3 is less deshielded than C2 or C4 isomers.

-

-

4-Trifluoromethylpyridine:

-

is at C4.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Splitting: C3 and C5 are equivalent (by symmetry) and both are ortho. They appear as a single intense signal with

coupling. -

Shift: Symmetric spectrum simplifies assignment.

-

Mass Spectrometry: Fragmentation Patterns

While the molecular ion (

-

Ionization: Electron Impact (EI, 70 eV).

-

Diagnostic Fragments:

-

: Loss of the entire

-

69: The

-

: Loss of

-

: Loss of

-

: Loss of the entire

Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as a rapid confirmation of functional groups.

-

C-F Stretch: Very strong, broad bands in the 1100–1350 cm⁻¹ region. Often multiple bands appear due to symmetric and asymmetric stretching.

-

Aromatic C=C/C-N: Characteristic pyridine ring breathing modes at ~1580–1600 cm⁻¹ and ~1450 cm⁻¹ .

-

C-H Stretch: Weak aromatic C-H stretches > 3000 cm⁻¹.[3]

Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

-

Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL

(or -

Probe Tuning: Tune the probe for

and -

Experiment:

-

Sweep Width: 200 ppm (center at -100 ppm).

-

Reference: Internal

(0 ppm) or calibrate relative to solvent lock.

-

-

Experiment:

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Scans (NS): Minimum 1024.

-

Relaxation Delay (D1): 3.0 s (Crucial for quaternary carbons).

-

Processing: Apply exponential line broadening (LB = 1.0 Hz) to enhance S/N for quartets.

-

Protocol B: Isomer Identification Workflow

Use the following logic flow to determine the position of the

Figure 1: Decision logic for assigning trifluoromethylpyridine isomers based on

Summary of Spectral Data (Reference Table)

| Feature | 2- | 3- | 4- |

| ~ -68 ppm | ~ -63 ppm | ~ -65 ppm | |

| ~148 ppm (q, 34 Hz) | ~127 ppm (q, 33 Hz) | ~139 ppm (q, 33 Hz) | |

| C3 splits (~5 Hz) | C2 & C4 split (~5 Hz) | C3 & C5 split (equiv) | |

| MS Base Peak |

References

-

Doddrell, D., et al. (1976). "

nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. -

Alfa Chemistry. (n.d.). "

NMR Chemical Shift Table." Organofluorine Analysis. -

Udhayakala, P., et al. (2015).[4] "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine." Journal of Chemical and Pharmaceutical Research.

-

NIST Chemistry WebBook. (n.d.). "Mass spectra of fluorocarbons and pyridine derivatives." National Institute of Standards and Technology.

-

Reich, H. J. (n.d.). "

NMR Coupling Constants (

Sources

The Core Mechanism of Pyrazolyl-Pyridine Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology, the pyrazolyl-pyridine scaffold has emerged as a "privileged structure."[1] Its remarkable versatility and synthetic accessibility have made it a cornerstone in the design of potent and selective protein kinase inhibitors.[2][3] Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.

This technical guide provides an in-depth exploration of the mechanism of action of pyrazolyl-pyridine inhibitors, moving beyond a superficial overview to deliver actionable insights for researchers, medicinal chemists, and drug development professionals. We will dissect the molecular interactions that drive their inhibitory activity, explore the downstream consequences on cellular signaling, and provide robust experimental protocols to empower your own investigations.

The Fundamental Mechanism: Competitive ATP Inhibition

At its core, the predominant mechanism of action for pyrazolyl-pyridine inhibitors is competitive inhibition of ATP binding within the kinase domain.[4][5] Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate their substrates. The pyrazolyl-pyridine scaffold is masterfully designed to mimic the adenine region of ATP, allowing it to occupy the ATP-binding pocket of the kinase. This direct competition prevents ATP from binding, thereby halting the phosphorylation cascade and abrogating the kinase's downstream signaling functions.

A Tale of Two Inhibitors: Crizotinib and Selpercatinib

To illustrate this mechanism with concrete examples, we will examine two landmark pyrazolyl-pyridine inhibitors: crizotinib, a multi-targeted inhibitor of c-MET and ALK, and selpercatinib, a highly selective RET inhibitor.

Crizotinib is a potent inhibitor of both the c-mesenchymal-epithelial transition factor (c-MET) and anaplastic lymphoma kinase (ALK), two receptor tyrosine kinases whose aberrant activation drives the progression of various cancers, including non-small cell lung cancer (NSCLC).[4][6]

The binding of crizotinib to the kinase domain of c-MET, as revealed by X-ray crystallography (PDB ID: 2WGJ), showcases the key interactions that underpin its inhibitory activity.[7] The aminopyridine portion of crizotinib forms crucial hydrogen bonds with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many kinase inhibitors and serves to anchor the molecule in the ATP-binding site. The pyrazole ring and its substituents then extend into the hydrophobic pocket of the kinase domain, forming van der Waals interactions with key residues.

Similarly, the co-crystal structure of crizotinib with ALK (PDB ID: 2XP2) reveals a comparable binding mode, explaining its dual inhibitory activity.[8] The ability of the pyrazolyl-pyridine scaffold to be chemically modified allows for the fine-tuning of these interactions, enabling the development of inhibitors with desired potency and selectivity profiles.

Selpercatinib (formerly LOXO-292) represents a new generation of highly selective pyrazolyl-pyridine inhibitors, specifically designed to target the REarranged during Transfection (RET) receptor tyrosine kinase.[8][9] Alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in a subset of thyroid and lung cancers.

The high selectivity of selpercatinib is a direct result of its unique structural features, which allow it to form specific interactions within the ATP-binding pocket of RET (PDB IDs: 7JU6, 7DU8).[1][2][10][11][12] These precise interactions, which are not as favorable in other kinases, are the basis for its improved safety profile compared to less selective multi-kinase inhibitors. The pyrazolyl-pyridine core remains central to its ATP-competitive mechanism.

Downstream Signaling Consequences: From Receptor to Nucleus

The inhibition of a target kinase by a pyrazolyl-pyridine compound sets off a cascade of downstream effects, ultimately leading to the desired therapeutic outcome. By blocking the initial phosphorylation event, these inhibitors effectively shut down the entire signaling pathway.

Inhibition of the c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[13][14][15][16] These pathways are crucial for cell proliferation, survival, and migration. Crizotinib, by inhibiting c-MET phosphorylation, prevents the activation of these downstream effectors.[9]

Figure 1: Simplified c-MET signaling pathway and the inhibitory action of Crizotinib.

Inhibition of ALK and RET Signaling Pathways

Similarly, the ALK receptor tyrosine kinase, often constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion), signals through pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[17][18][19][20][21] Likewise, the RET kinase activates multiple downstream pathways, including the MAPK and PI3K/AKT pathways, to promote cell proliferation and survival.[22][23][24][25][26] Pyrazolyl-pyridine inhibitors like crizotinib and selpercatinib effectively halt these oncogenic signals at their source.

Figure 2: Overview of ALK and RET signaling and their inhibition.

Quantitative Analysis of Inhibitor Potency

The potency of pyrazolyl-pyridine inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for representative pyrazolyl-pyridine inhibitors against their target kinases.

| Inhibitor | Target Kinase | IC50 (nM) | Cell-Based IC50 (nM) | Reference |

| Crizotinib | c-MET | 8 | 11 | [17] |

| Crizotinib | ALK | 20 | 24 | [17] |

| Selpercatinib | RET | <1 | ~10-100 (cell-dependent) | [5] |

| Compound 5a | c-Met | 4.27 | 3420 (HepG-2) | [3] |

| Compound 5b | c-Met | 7.95 | 3560 (HepG-2) | [3] |

| Compound 9 | PIM-1 | 20.4 | 180 (HepG-2) | [27] |

Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of novel pyrazolyl-pyridine inhibitors, a combination of in vitro and cell-based assays is essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Figure 3: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrazolyl-pyridine inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the purified kinase enzyme to the desired concentration in kinase assay buffer.

-

Prepare the kinase substrate (peptide or protein) and ATP at the appropriate concentrations in the assay buffer.

-

-

Assay Plate Setup:

-

Add the kinase enzyme to the wells of a microplate.

-

Add serial dilutions of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Data Analysis:

-

Plot the kinase activity against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.[31][32][33]

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the pyrazolyl-pyridine inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[31] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis of Downstream Signaling

Western blotting is a powerful technique to confirm that the pyrazolyl-pyridine inhibitor is hitting its intended target in a cellular context and to assess the impact on downstream signaling pathways.[5][34][35]

Experimental Design and Expected Results:

-

Objective: To determine if the inhibitor blocks the phosphorylation of the target kinase and its downstream effectors.

-

Cell Line: Choose a cell line that expresses the target kinase and is dependent on its activity.

-

Treatment: Treat the cells with the pyrazolyl-pyridine inhibitor at various concentrations and for different time points. Include a positive control (e.g., ligand stimulation to activate the pathway) and a negative control (untreated cells).

-

Protein Lysates: Prepare whole-cell lysates from the treated cells.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-MET), total target kinase, phosphorylated downstream effectors (e.g., phospho-AKT, phospho-ERK), and total downstream effectors. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading.

-

-

Expected Results: A potent and specific pyrazolyl-pyridine inhibitor should lead to a dose- and time-dependent decrease in the phosphorylation of the target kinase and its downstream signaling proteins, while the total protein levels remain unchanged.

Conclusion: A Scaffold for the Future of Targeted Therapy

The pyrazolyl-pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of a new generation of targeted cancer therapies. Its ability to be readily modified allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the discovery of highly effective and well-tolerated drugs. A thorough understanding of their core mechanism of action, from the molecular interactions in the ATP-binding pocket to the downstream consequences on cellular signaling, is paramount for the continued success of this important class of inhibitors. The experimental approaches outlined in this guide provide a robust framework for researchers to advance their own drug discovery programs and unlock the full therapeutic potential of pyrazolyl-pyridine inhibitors.

References

-

Cui, J. J. et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

-

Rodig, S. J., & Shapiro, G. I. (2010). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Current Opinion in Investigational Drugs, 11(12), 1477-1490. [Link]

-

Cui, J. J. (2009). X-ray Structure of PF-02341066 bound to the kinase domain of c-Met. RCSB PDB. [Link]

-

Zou, H. Y. et al. (2007). An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms. Cancer Research, 67(9), 4408-4417. [Link]

-

Subbiah, V. et al. (2021). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology, 32(2), 261-268. [Link]

-

Nafie, M. S. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13458-13473. [Link]

-

Santoro, M., & Carlomagno, F. (2022). RET signaling pathway and RET inhibitors in human cancer. Cancers, 14(15), 3589. [Link]

-

Abdel-Aziz, A. A. M. et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 1-15. [Link]

-

Gherardi, E. et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Life Sciences, 69(11), 1719-1751. [Link]

-

Bio-Rad. (n.d.). Western Blot Doctor™ — Protein Band Size and Pattern Problems. Retrieved from [Link]

-

Wikipedia. (2024). RET proto-oncogene. [Link]

-

LUNGevity Foundation. (n.d.). About ALK-positive Lung Cancer. Retrieved from [Link]

-

RCSB PDB. (2022). 7DU8: Crystal structure of human Proto-oncogene tyrosine-protein kinase receptor Ret in complex with Selpercatinib. [Link]

-

RCSB PDB. (2010). 2XP2: Structure of the Human Anaplastic Lymphoma Kinase in Complex with Crizotinib (PF-02341066). [Link]

-

Denic, V., & Yu, H. (2022). In vitro NLK Kinase Assay. Bio-protocol, 12(17), e4501. [Link]

-

AbbVie Inc. (n.d.). c-MET Protein. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of the Crizotinib (PF-02341066), c-Met Cell IC 50 8 nM inhibitor. [Link]

-

Rosell, R. et al. (2024). Unraveling the Potential of ALK-Targeted Therapies in Non-Small Cell Lung Cancer: Comprehensive Insights and Future Directions. Cancers, 16(3), 567. [Link]

-

Mulligan, L. M. (2022). RET Signaling Pathway and Ret Inhibitors In Human Cancer. DigitalCommons@TMC. [Link]

-

Terzyan, S. S. et al. (2020). Structure of RET protein tyrosine kinase in complex with selpercatinib. RCSB PDB. [Link]

-

Bio-Rad. (n.d.). Western Blot Doctor™ — Protein Band Size and Pattern Problems. Retrieved from [Link]

-

Gardner, A. M. et al. (2016). Activation of HGF/c-Met pathway contributes to the reactive oxygen species generation and motility of small cell lung cancer cells. American Journal of Physiology-Cell Physiology, 310(11), C921-C932. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

American Association for Cancer Research. (2018). Abstract B157: Effect of HGF concentration on c-Met phosphorylation and inhibition in paracrine-activated tumor cells. Molecular Cancer Therapeutics, 17(1_Supplement), B157-B157. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

RCSB PDB. (2023). 7ju6 - Structure of RET protein tyrosine kinase in complex with selpercatinib - Summary. [Link]

-

OncLive. (n.d.). ALK - Biomarker Consortium. Retrieved from [Link]

-

Plaza-Menacho, I. et al. (2016). RET receptor signaling: Function in development, metabolic disease, and cancer. The international journal of biochemistry & cell biology, 81, 191-197. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4501. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Gherardi, E. et al. (2012). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Vascular cell, 4(1), 1-12. [Link]

-

protocols.io. (2022). MTT assay. [Link]

-

Grande, E. et al. (2015). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Journal of thoracic disease, 7(Suppl 4), S350. [Link]

-

ResearchGate. (2016). How do I get ubiquitinated protein with western blot?. [Link]

-

RCSB PDB. (n.d.). Versions: 7JU6. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Wells, S. A., & Santoro, M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research, 16(24), 5936-5941. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. In vitro kinase assay [protocols.io]

- 4. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nacalaiusa.com [nacalaiusa.com]

- 6. reagentsdirect.com [reagentsdirect.com]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. 7JU6: Structure of RET protein tyrosine kinase in complex with selpercatinib [ncbi.nlm.nih.gov]

- 11. 7ju6 - Structure of RET protein tyrosine kinase in complex with selpercatinib - Summary - Protein Data Bank Japan [pdbj.org]

- 12. rcsb.org [rcsb.org]

- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. c-MET [abbviescience.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 18. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]

- 19. mdpi.com [mdpi.com]

- 20. biomarker.onclive.com [biomarker.onclive.com]

- 21. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RET proto-oncogene - Wikipedia [en.wikipedia.org]

- 24. "RET Signaling Pathway and Ret Inhibitors In Human Cancer" by Angelina T Regua, Mariana Najjar et al. [digitalcommons.library.tmc.edu]

- 25. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 28. promega.com [promega.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. bmglabtech.com [bmglabtech.com]

- 31. atcc.org [atcc.org]

- 32. texaschildrens.org [texaschildrens.org]

- 33. MTT assay [protocols.io]

- 34. bio-rad.com [bio-rad.com]

- 35. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Formulation of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

[1][2]

Part 1: Executive Summary & Structural Logic

The compound 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine represents a classic "molecular chameleon" in drug discovery.[1][2] It combines a polar, hydrogen-bond-donating pyrazole motif with a highly lipophilic, electron-withdrawing trifluoromethyl-pyridine moiety.[1][2]

The Core Challenge:

While the pyrazole ring suggests potential for aqueous solubility via hydrogen bonding, the 2-trifluoromethyl (CF

This guide provides a rigorous framework for characterizing, measuring, and optimizing the solubility of this specific scaffold, moving beyond generic protocols to address the unique electronic interplay of the fluorinated heterocycle.[1][2]

Part 2: Physicochemical Profile & Mechanistic Analysis[1]

Structural Dynamics: Tautomerism & Aggregation

The 5-(1H-pyrazol-5-yl) moiety exists in dynamic equilibrium between tautomeric forms.[1][2] In solution, this tautomerism dictates the solvation shell structure.[1][2]

-

Tautomer A (1H-pyrazole): Dominant in polar protic solvents; acts as both H-bond donor (NH) and acceptor (N).

-

Tautomer B (2H-pyrazole): Often stabilized in non-polar environments or by intramolecular hydrogen bonding with the pyridine nitrogen (if rotation allows).

Critical Insight: The CF

Predicted Solubility Matrix

Based on structural fragment contribution (ClogP ~2.5 - 3.[1][2]2) and analogous fluorinated bi-aryls.

| Solvent System | Solubility Classification | Est. Solubility (mg/mL) | Mechanistic Rationale |

| Water (pH 7.4) | Practically Insoluble | < 0.01 mg/mL | High lattice energy driven by π-stacking; lack of ionizable centers at pH 7.[1]4. |

| 0.1 N HCl (pH 1) | Low / Moderate | 0.1 - 0.5 mg/mL | Pyridine N is weakly basic due to CF |

| DMSO | High | > 50 mg/mL | Excellent disruption of intermolecular H-bonds; dipolar aprotic solvation.[1] |

| Methanol/Ethanol | Moderate | 5 - 15 mg/mL | Solvates the pyrazole NH; good for stock preparation but risk of precipitation on dilution.[1] |

| DCM / Chloroform | High | > 20 mg/mL | Solvates the lipophilic CF |

Part 3: Visualization of Molecular Behavior[1]

Diagram 1: Tautomeric Equilibrium & Solvation

This diagram illustrates the tautomeric shift and the electronic deactivation caused by the CF

Caption: Tautomeric equilibrium and the electronic suppression of pyridine basicity by the trifluoromethyl group, limiting pH-dependent solubility.

Part 4: Experimental Protocols

Thermodynamic Solubility (The "Gold Standard")

Use this protocol for formulation development and definitive physicochemical data.

Reagents:

-

Test Compound (Solid, >98% purity)

-

Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate)

-

Solvent: 1-Octanol (for LogP, optional)[2]

Protocol:

-

Saturation: Weigh ~5 mg of compound into a 4 mL glass vial.

-

Addition: Add 1.0 mL of the respective buffer.

-

Equilibration: Cap tightly. Shake at 300 rpm at 25°C for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Warning: Do not use nylon filters; pyrazoles can bind non-specifically.[1]

-

-

Quantification: Analyze supernatant via HPLC-UV (254 nm).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Gradient 5% -> 95%).[2]

-

Kinetic Solubility (High Throughput)

Use this for biological assay preparation to detect "crash out" risks.

Protocol:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubate for 90 minutes at room temperature with gentle shaking.

-

Measure turbidity via Absorbance at 620 nm (nephelometry).

-

Threshold: If OD620 > 0.005 over background, the compound has precipitated.[1][2]

Part 5: Formulation Strategies

Given the "neutral lipophile" character at physiological pH, simple saline formulations will fail.[2] Use the following hierarchy:

-

Co-Solvent Approach (IV/IP Dosing):

-

Cyclodextrin Complexation (Oral/SC):

-

20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]

-

Mechanism:[3][4][5][6] The trifluoromethyl-pyridine ring fits well into the hydrophobic cavity of β-cyclodextrins, shielding the hydrophobic surface from water while the hydroxyls maintain aqueous solubility.[1][2]

-

Success Probability:High. This is the recommended route for animal studies.[1]

-

-

pH Adjustment (Not Recommended):

Diagram 2: Formulation Decision Tree

Caption: Decision tree for selecting the optimal vehicle based on the suppressed basicity of the CF3-pyridine motif.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

-

PubChem Compound Summary . 2,6-bis(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvatochromism of pyrazoles).

-

Fini, A., et al. (2006).[2] Solubility and solubilization of pyrazole derivatives. Journal of Pharmaceutical and Biomedical Analysis. (Protocol grounding).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Pyrazole | 288-13-1 [chemicalbook.com]

- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dau.url.edu [dau.url.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Stability of Trifluoromethyl-Substituted Pyridines: A Structural & Metabolic Perspective

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into pyridine scaffolds is a cornerstone strategy in modern medicinal chemistry, primarily utilized to modulate lipophilicity (logP), enhance metabolic stability, and alter the pKa of neighboring functional groups.[1] However, the assumption that the C–F bond is metabolically inert is an oversimplification. While the trifluoromethylpyridine (TFMP) core is generally robust, its stability is strictly positional.

This guide analyzes the stability profiles of 2-, 3-, and 4-trifluoromethylpyridines, detailing the specific vulnerabilities of each isomer to nucleophilic attack, hydrolytic degradation, and oxidative metabolism. It provides actionable protocols for stress testing and metabolic stability assays, ensuring that instability risks are identified early in the drug development pipeline.

Part 1: Physicochemical Stability & Positional Effects

The stability of TFMPs is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the -CF₃ group. This creates specific "hotspots" for reactivity.

Positional Stability Analysis

The position of the -CF₃ group dictates the molecule's susceptibility to Nucleophilic Aromatic Substitution (SₙAr) and hydrolysis.

| Feature | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |

| Electronic State | Highly electron-deficient (N-adjacent). | Moderately electron-deficient. | Highly electron-deficient (Conjugated). |

| SₙAr Susceptibility | High. The C2 position is activated for nucleophilic attack, especially if a leaving group (Cl, F) is present. | Low. The C3 position is electronically deactivated regarding SₙAr, making it the most chemically stable isomer. | High. Similar to C2; susceptible to attack at C4. |

| Hydrolytic Risk | Moderate.[2] Strong acid/base can force hydrolysis of the -CF₃ to -COOH via a trihalomethyl intermediate. | Low. generally inert to hydrolysis under physiological conditions. | Moderate. |

| pKa Influence | Drastically lowers pKa of substituents at C3 (ortho effect). | Modulates pKa of substituents at C2/C4. | Lowers pKa of substituents at C3. |

Mechanism of Chemical Instability (SₙAr)

In 2- and 4-TFMPs, the -CF₃ group acts as an activating group. If a nucleophile (Nu⁻) attacks, the negative charge is stabilized by the electronegative nitrogen. In rare cases, the -CF₃ group itself can be displaced or hydrolyzed if the ring is sufficiently activated.

Critical Insight (Field-Proven): Avoid placing nucleophilic side chains (e.g., amines, thiols) ortho to a 2-CF₃ or 4-CF₃ group without steric protection. Intramolecular cyclization can occur, leading to scaffold rearrangement or degradation.

Part 2: Metabolic Stability & Toxicology

While fluorination is often used to block metabolism, the TFMP core introduces specific metabolic risks that must be screened.

Oxidative Defluorination

Contrary to the "strong C-F bond" dogma, aromatic -CF₃ groups can undergo defluorination via Cytochrome P450 (CYP) enzymes. This occurs not by direct attack on the fluorine, but via hydroxylation of the aromatic ring .

-

Mechanism: CYP-mediated hydroxylation ortho or para to the -CF₃ group forms a phenol. This phenol can oxidize to a quinone methide-like intermediate, which is unstable and ejects a fluoride ion (F⁻) to restore aromaticity or stabilize the structure.

-

Toxicological Risk: Release of F⁻ can lead to skeletal fluorosis (chronic) or acute toxicity. The reactive quinone methide intermediate can covalently bind to proteins (idiosyncratic toxicity).

N-Oxidation

The pyridine nitrogen remains a soft spot for metabolism. N-oxides are polar metabolites that can be excreted or further metabolized. The electron-withdrawing -CF₃ group reduces the basicity of the nitrogen, slightly suppressing N-oxidation compared to unsubstituted pyridine, but it does not eliminate it.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways of N-oxidation versus the riskier oxidative defluorination.

Caption: Divergent metabolic fates of TFMPs. While N-oxidation is a standard clearance route, ring hydroxylation can trigger defluorination and reactive metabolite formation.

Part 3: Experimental Protocols

To validate the stability of a TFMP-containing lead, the following protocols are recommended. These are adapted to account for the volatility and specific reactivity of fluorinated heterocycles.

Protocol A: Forced Degradation (Stress Testing)

Standard ICH conditions are often insufficient for fluorinated aromatics. This aggressive protocol tests for hydrolytic susceptibility.

Materials:

-

1 M HCl, 1 M NaOH, 30% H₂O₂.

-

Sealed pressure vials (to prevent volatile loss of fragments).

-

UPLC-MS (PDA/Q-TOF).

Workflow:

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).

-

Acid Stress: Add equal vol 1 M HCl. Heat at 80°C for 24h in a sealed vial.

-

Why: Tests for acid-catalyzed hydrolysis of the -CF₃ group to -COOH.

-

-

Base Stress: Add equal vol 1 M NaOH. Heat at 60°C for 4h.

-

Note: 2-CF₃ and 4-CF₃ isomers may degrade rapidly here via SₙAr if other leaving groups are present.

-

-

Oxidative Stress: Add 3% H₂O₂. Incubate at RT for 24h.

-

Analysis: Neutralize samples. Analyze via UPLC-MS. Look for mass shifts of +16 Da (N-oxide), -20 Da (Defluorination/Hydrolysis to -COOH is -CF3 + OOH? No, -CF3 [69] -> -COOH [45] is loss of 24 Da). Correction: Hydrolysis of CF3 to COOH results in a mass loss of 24 Da (68.99 - 45.00 = ~24).

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Designed to detect the "Hidden Risk" of defluorination.

Workflow:

-

Incubation: Incubate 10 µM test compound with liver microsomes (human/rat) + NADPH (1 mM) in phosphate buffer (pH 7.4).

-

Trapping Agent: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to the incubation mixture.

-

Why: GSH traps soft electrophiles (quinone methides); KCN traps hard electrophiles (iminium ions).

-

-

Timepoints: 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Interpretation:

-

Search for GSH-adducts (+307 Da). If found, it confirms the formation of a reactive intermediate (likely via the defluorination pathway).

-

Monitor for Free Fluoride : Use an ion-selective electrode (ISE) on the buffer residue if high turnover is observed.

-

Part 4: Case Study - The Flazasulfuron Instability

Context: Flazasulfuron is a sulfonylurea herbicide containing a trifluoromethylpyridine moiety.[5] Issue: During development, it was found to be unexpectedly unstable in certain soil conditions. Mechanism: The instability was traced to an intramolecular Nucleophilic Aromatic Substitution . The strong electron-withdrawing nature of the -CF₃ group at the position adjacent to the sulfonylurea bridge activated the pyridine ring. A nucleophilic nitrogen within the urea bridge attacked the pyridine ring, displacing the bridge itself or causing rearrangement. Lesson: In 2- or 4-TFMP systems, the -CF₃ group activates the ring so strongly that intramolecular attack by side-chain nucleophiles becomes a dominant degradation pathway.

References

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). Detailed review of TFMP synthesis and industrial applications.

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem. (2026). Mechanistic analysis of how fluorination affects oxidative metabolism.[6]

-

Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angew. Chem. Int. Ed. (2023).[7][8] Computational and experimental evidence of oxidative defluorination pathways.[6][9]

-

3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. J. Org. Chem. (2022).[6][7] Discusses the differential reactivity of pyridine positions.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. (2025).[6][10][11] Standard protocols for stress testing in drug development.[12][13]

Sources

- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medipol.edu.tr [medipol.edu.tr]

- 4. Intramolecular aromatic hydroxylation via irradiation of pyridine N-oxide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Tautomeric Forms of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

[1]

Executive Summary

The molecular scaffold 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine represents a critical pharmacophore in medicinal chemistry, particularly in the design of type I and II kinase inhibitors (e.g., c-Met, ALK, ROS1 targets).[1] Its efficacy is governed by the annular tautomerism of the pyrazole ring, which dictates the hydrogen bond donor/acceptor profile in the ATP-binding pocket.

This guide provides a definitive analysis of the tautomeric equilibrium between the 3-substituted and 5-substituted forms.[1] Based on thermodynamic principles and structural analogs (e.g., 3-phenylpyrazole), the 3-(2-(trifluoromethyl)pyridin-5-yl)-1H-pyrazole tautomer is the dominant species in solution and solid state, driven by steric relief and electronic conjugation.[1]

Molecular Architecture & Tautomeric Landscape

The Equilibrium

The compound exists in dynamic equilibrium between two annular tautomers.[1][2] The nomenclature depends on the position of the pyridine substituent relative to the protonated nitrogen (

-

Tautomer A (Dominant): 3-(2-(trifluoromethyl)pyridin-5-yl)-1H-pyrazole .[1] The substituent is at position 3.[1][2][3][4][5] The proton is on the nitrogen distal to the bulky pyridine group.[1]

-

Tautomer B (Minor): 5-(2-(trifluoromethyl)pyridin-5-yl)-1H-pyrazole .[1] The substituent is at position 5.[1][2][4][6] The proton is on the nitrogen adjacent to the bulky pyridine group.[1]

Visualization of Tautomeric Flux

The following diagram illustrates the proton migration (

Figure 1: Tautomeric equilibrium favoring the 3-substituted form due to steric hindrance in the 5-substituted form.[1]

Thermodynamics & Kinetics

Steric Control

In Tautomer B (5-substituted), the pyrazole

Electronic Effects

The 2-(trifluoromethyl)pyridine moiety is a strong electron-withdrawing group (EWG).[1]

-

Basicity: The CF3 group lowers the basicity of the pyridine nitrogen, preventing intramolecular hydrogen bonding between the pyridine-N and pyrazole-NH (which is geometrically impossible in this meta-linkage regardless).[1]

-

Dipole Moment: The 3-substituted tautomer generally possesses a larger dipole moment, which is better stabilized in polar solvents (e.g., DMSO, Methanol).[1]

Solvent Influence[1]

-

Protic/Polar Solvents (DMSO, MeOH): Stabilize the monomeric 3-substituted form via intermolecular H-bonds with the solvent.[1]

-

Aprotic/Non-polar Solvents (CDCl3, Toluene): The compound likely forms cyclic dimers or oligomers.[1] In the solid state and non-polar solution, pyrazoles form trimeric or tetrameric H-bonded clusters, often locking in the 3-substituted tautomer.[1]

Structural Characterization Protocols

Distinguishing between the 3- and 5-substituted forms requires specific spectroscopic techniques, as the rapid proton exchange often averages NMR signals at room temperature.[1]

NMR Spectroscopy (The Gold Standard)

Protocol: Perform NMR at low temperature (

| Nucleus | Tautomer A (3-Sub) Signature | Tautomer B (5-Sub) Signature | Notes |

| At RT, signals average.[1] | |||

| C3 (attached to Py) | C5 (attached to Py) | C3/C5 shifts are diagnostic. | |

| N1 (pyrrole-like, protonated) | Shifts inverted relative to substituent.[1] | Requires |

X-Ray Crystallography

In the solid state, the molecule will crystallize exclusively as one tautomer (typically Tautomer A), forming intermolecular hydrogen bond networks.[1]

Experimental Workflow: Tautomer Determination

The following Graphviz diagram outlines the decision tree for identifying the dominant tautomer in a new synthetic batch.

Figure 2: Experimental decision tree for elucidating tautomeric identity using variable-temperature NMR.

Pharmacological Implications[1]

In kinase drug discovery, the tautomeric state determines the binding mode.[1] The pyrazole ring typically acts as a hinge binder.[1]

-

Donor-Acceptor Motif: The pyrazole presents one H-bond donor (

) and one acceptor ( -

Binding Pocket Selection:

-

If the protein pocket requires a donor at position 1 and acceptor at 2, the ligand must adopt the corresponding tautomer.[1]

-

Energy Penalty: If the bioactive tautomer is the less stable Tautomer B , the binding affinity (

) will suffer an energy penalty equal to the tautomerization energy ( -

Design Tip: For this scaffold, since Tautomer A is highly stable, designing a pocket that requires Tautomer B will result in lower potency.[1] Ensure the protein hinge region complements the 3-substituted form (Donor at N1, Acceptor at N2).[1]

-

References

-

Alkorta, I., et al. (2025).[1][4] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

-

Claramunt, R. M., et al. (1993).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Silva, V. L., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (NIH).[1] Link

-

Marín-Luna, M., et al. (2019).[1][2][6] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules. Link

-

Faure, R., et al. (1989).[1] Tautomerism in the solid state: 13C CPMAS NMR of pyrazoles. Magnetic Resonance in Chemistry. Link[1]

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to X-ray Crystallography of Novel Pyrazole Compounds: From Crystal Growth to Structural Deposition

Foreword: The Enduring Significance of the Pyrazole Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently demonstrate exceptional utility and versatility. The pyrazole nucleus stands as a paramount example of such a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, with its unique arrangement of two adjacent nitrogen atoms, offers a combination of metabolic stability, synthetic accessibility, and the capacity for diverse biological interactions.[2][3] Its presence in numerous FDA-approved drugs, targeting a wide array of diseases from cancer to hypertension, underscores its importance to medicinal chemists and drug development professionals.[4][5][6]

Accurate knowledge of the three-dimensional structure of these novel pyrazole-based entities is not merely an academic exercise; it is the cornerstone of rational drug design.[7] X-ray crystallography provides the most unambiguous and precise method for determining molecular structure, offering a detailed map of atomic positions, bond lengths, and intermolecular interactions.[7][8] This guide is designed to serve as an in-depth technical resource for researchers navigating the intricate process of determining the crystal structures of novel pyrazole compounds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to overcome common challenges and generate high-quality, publishable structural data.

Part 1: The Art and Science of Crystallization

The rate-limiting step in any crystallographic endeavor is obtaining a "good crystal"—one that is well-ordered, of sufficient size, and free from significant defects.[7] For pyrazole compounds, the inherent hydrogen bonding capabilities of the N-H (donor) and pyridine-like N (acceptor) sites can lead to predictable supramolecular synthons, but also introduce challenges such as polymorphism.[3][9]

Foundational Principles: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. The key is to approach this state slowly, allowing molecules the time to self-assemble into a highly ordered crystalline lattice rather than crashing out as an amorphous solid or oil. The most common and effective methods for small molecules like pyrazoles are slow evaporation and vapor diffusion.[1][7]

Experimental Protocol: Slow Evaporation

This is often the simplest and first method to try.[7][10] Its success hinges on the careful selection of a solvent or solvent system.

Step-by-Step Methodology:

-

Solvent Selection: Identify a solvent in which your pyrazole compound is moderately soluble. The goal is for the compound to dissolve completely upon gentle warming or with a reasonable volume of solvent, but to be close to its saturation point at room temperature.[10]

-

Expert Insight: Avoid solvents in which the compound is either extremely soluble (e.g., DMF, DMSO, which can be used as a last resort) or nearly insoluble.[7] Highly volatile solvents like dichloromethane can sometimes lead to rapid, poor-quality crystal growth. Solvents with long alkyl chains should be used with caution as they can become trapped in the crystal lattice and cause disorder.[1]

-

-

Solution Preparation: Prepare a nearly saturated solution of your compound in a clean, small-volume container, such as a 1-dram vial or even an NMR tube. Ensure the compound is fully dissolved; filter the solution if any particulate matter is present.

-

Controlled Evaporation: Cover the container in a manner that slows evaporation. This is a critical step.

-

Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[10]

-

Troubleshooting:

-

Oiling Out: If an oil forms, it is likely that the compound is too soluble in the chosen solvent, or the evaporation was too rapid.[1][7] The experiment should be repeated with a less-solubilizing solvent or by further restricting the rate of evaporation.

-

No Crystals: If no crystals form after an extended period, the solution may be undersaturated. Allow more solvent to evaporate by widening the opening slightly.

-

Experimental Protocol: Vapor Diffusion

Vapor diffusion is an elegant technique that is particularly effective when only small amounts of the compound are available.[1][11] It involves two solvents: a "good" solvent in which the compound is soluble, and a miscible "bad" or "anti-solvent" in which the compound is insoluble.

Step-by-Step Methodology:

-

System Setup:

-

Dissolve the pyrazole compound in a minimal amount of the "good" solvent in a small, open container (e.g., a 0.5-dram vial).

-

Place this inner vial inside a larger, sealable container (e.g., a 4-dram vial or a small jar).

-

Add the "anti-solvent" to the outer container, ensuring the level is below the top of the inner vial.[2][7]

-

Causality: The anti-solvent should generally be more volatile (have a higher vapor pressure) than the good solvent.[1]

-

-

Diffusion: Seal the outer container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[7]

-

Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the pyrazole compound decreases, gradually bringing the solution to supersaturation and inducing crystallization.

-

Incubation: As with slow evaporation, store the setup in a stable, vibration-free environment.

| Method | Principle | Ideal For | Key Variable |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Compounds with moderate solubility; initial screening. | Rate of evaporation. |

| Vapor Diffusion | Gradual decrease in solubility as anti-solvent diffuses in. | Small quantities of material; fine-tuning conditions. | Choice of solvent/anti-solvent pair. |

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, the next step is to expose it to a monochromatic X-ray beam and collect the resulting diffraction pattern. The goal is to obtain a complete and accurate set of reflection intensities to the highest possible resolution.[12]

Crystal Mounting and Cryo-Protection

For modern diffractometers, data is almost universally collected at cryogenic temperatures (typically 100 K). This minimizes radiation damage to the crystal and improves the quality of the diffraction data.

-

Crystal Selection: Under a microscope, select a single, well-formed crystal (0.1 - 0.3 mm is a good size range) free of cracks or satellite growths.[2]

-

Mounting: Using a cryo-loop slightly larger than the crystal, scoop the crystal from its mother liquor.

-

Cryo-Protection: Quickly transfer the crystal into a drop of cryo-protectant (e.g., Paratone-N oil or LV Cryo Oil) to coat it. This prevents the formation of ice crystals from the residual solvent when cooled.

-

Flash Cooling: Immediately place the mounted crystal into the cold nitrogen stream of the diffractometer.

Data Collection Strategy

The specifics of the data collection strategy will depend on the diffractometer and the crystal's properties. However, the general workflow remains consistent.

Workflow Diagram: X-ray Data Collection

Caption: Workflow for preparing a crystal and collecting diffraction data.

-

Expert Insight: For novel compounds, especially those intended for pharmaceutical development, collecting data at a synchrotron source is highly recommended.[13] The high-intensity beam allows for the use of smaller crystals and can yield higher resolution data than is typically achievable with an in-house source.

Part 3: Solving the Puzzle: Structure Solution and Refinement

The collected diffraction images contain the information needed to determine the electron density within the crystal, and thus the atomic structure. This process involves two main stages: solving the "phase problem" to get an initial model, and then refining that model against the experimental data. For small molecules like pyrazoles, this is most commonly achieved using direct methods.[8][14]

Structure Solution with SHELX

The SHELX suite of programs is the industry standard for small-molecule crystallography.[5][15][16]

Step-by-Step Methodology using SHELXT (or SHELXS):

-

Data Processing: The raw diffraction images are processed (indexed, integrated, and scaled) to produce a reflection file (e.g., an .hkl file). This step also determines the unit cell parameters and space group.

-

Input File Creation: An instruction file (e.g., .ins) is created. This file contains information such as the unit cell dimensions, the chemical formula (as best as it is known), and the name of the reflection file.

-

Running SHELXT/SHELXS: These programs use statistical methods (direct methods) to estimate the phases of the reflections and generate an initial structural model.[16] The output is a results file (e.g., .res) containing the coordinates of the identified atoms.

-

Initial Model Assessment: The initial model is visualized to see if it makes chemical sense. Do the atom types and connectivity match the expected pyrazole structure?

Structure Refinement with SHELXL

Refinement is an iterative process of adjusting the atomic parameters (coordinates, occupancy, and displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Workflow Diagram: Structure Refinement Cycle

Caption: The iterative cycle of crystallographic structure refinement.

Addressing Common Challenges with Pyrazoles: Disorder and Tautomerism

Pyrazoles can present specific refinement challenges. One of the most common is crystallographic disorder, where a molecule or part of a molecule occupies more than one position in the crystal lattice.[17][18]

-

Tautomeric Disorder: The N-H proton can be disordered between the two nitrogen atoms. This is frequently observed in pyrazole structures.[3][17]

-

Conformational Disorder: Flexible side chains attached to the pyrazole ring can adopt multiple conformations.

-

Whole-Molecule Disorder: The entire pyrazole molecule might be disordered, for instance, across a crystallographic symmetry element.[17]

Refinement Strategy for Disorder:

-

Identification: Disorder is typically identified from elongated or misshapen thermal ellipsoids (anisotropic displacement parameters) and significant positive and negative peaks in the difference electron density map.

-

Modeling: The disordered component is modeled as two or more separate parts with fractional occupancies. In SHELXL, this is handled using the PART instruction and free variables (FVAR) to constrain the sum of occupancies to 1.[19] For example, a two-component disorder would be modeled with atoms in PART 1 and PART 2, and their occupancies refined against each other (e.g., 21 and -21).

-

Restraints: Geometrical restraints (SADI, SAME) and displacement parameter restraints (SIMU, DELU) are often necessary to maintain sensible molecular geometry and thermal parameters for the disordered components.[19]

Part 4: Ensuring Quality: Structure Validation and Deposition

A solved and refined structure is not complete until it has been rigorously validated. This is a critical step to ensure the integrity of the scientific record.

Validation with PLATON/checkCIF

The checkCIF routine, often implemented through the PLATON program, is the standard validation tool.[8] It performs a battery of checks on the crystallographic information file (CIF) and generates a report with alerts (A, B, C, G) for potential issues.

Key Validation Checks:

-

Geometric Analysis: Bond lengths, angles, and torsion angles are checked against standard values.

-

Symmetry Analysis: Checks for missed or higher symmetry in the crystal lattice.

-

Void Analysis: Searches for empty spaces in the crystal lattice that might contain unmodeled solvent molecules.

-

Hydrogen Bond Analysis: Automatically identifies and tabulates potential hydrogen bonds.

It is imperative to address all A- and B-level alerts, either by correcting the structural model or by providing a scientifically sound explanation in the CIF.[20]

Data Deposition

Once the structure is finalized and validated, the data should be deposited in a public repository. For small organic and metal-organic compounds, the definitive database is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[21]

Deposition Process:

-

Prepare CIF: Generate a final, comprehensive CIF that includes all relevant experimental and refinement details.

-

Create Deposition: Use the CCDC's online deposition service to upload the CIF and any associated structure factor files.[21][22]

-

Review and Submit: The service will automatically run a checkCIF and allow you to add publication details before submission. A deposition number will then be issued for inclusion in your manuscript.

Conclusion

The crystallographic analysis of novel pyrazole compounds is a powerful tool that transforms promising molecules into well-understood entities, paving the way for rational optimization in drug development. This guide has outlined a comprehensive, field-tested workflow from the critical first step of obtaining high-quality crystals to the final act of public deposition. By understanding the causality behind each experimental choice—from selecting the right crystallization solvent to correctly modeling the inherent challenges of disorder—researchers can confidently and efficiently elucidate the structures that will drive the next generation of pyrazole-based therapeutics.

References

-

Thallapally, P. K., & Zaworotko, M. J. (2004). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 1(1), 5-11. [Link]

-

Crystallization of small molecules. (n.d.). University of Florence. [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

-

Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania X-Ray Crystallography Facility. [Link]

-

Reed, L. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. [Link]

-

X-ray crystallography: Data collection strategies and resources. (2007). ResearchGate. [Link]

-

Linden, A. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry, 79(3), 69-70. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Solve a small-molecule structure. (n.d.). CCP4 wiki. [Link]

-

Su, C. Y., et al. (2017). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. IUCrData, 2(1), x161908. [Link]

-

Schuller, A., et al. (2022). Macromolecular crystallography from an industrial perspective – the impact of synchrotron radiation on structure-based drug discovery. Journal of Synchrotron Radiation, 29(Pt 2), 281–291. [Link]

-

CCDC CIF Deposition Guidelines. (n.d.). Cambridge Crystallographic Data Centre. [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules, 17(12), 14521-14533. [Link]

-

Knorr pyrazole synthesis. (2019). YouTube. [Link]

-